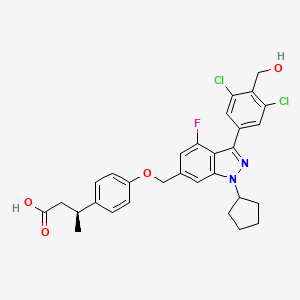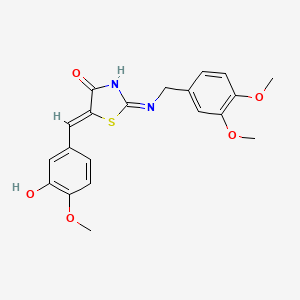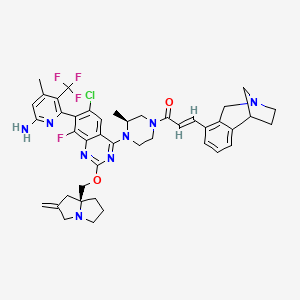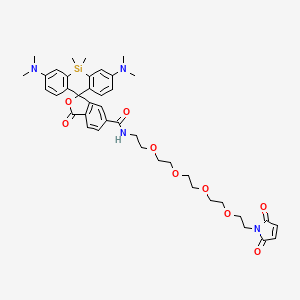
SiR-PEG4-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SiR-PEG4-Maleimide, also known as silicon rhodamine-polyethylene glycol4-Maleimide, is a fluorescent dye with strong cell permeability and high specificity. It is characterized by its dark red near-infrared fluorescence, which makes it highly suitable for biological imaging applications. The compound has good biocompatibility and is used extensively in various scientific research fields due to its stable and lasting fluorescence signals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-Maleimide involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) and maleimide. The maleimide group reacts with thiol groups in proteins or other biomolecules to form stable thioether bonds. The reaction typically occurs at pH 6.5-7.5, where the maleimide group is highly reactive towards free sulfhydryls .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the careful control of reaction conditions, such as temperature, pH, and solvent composition, to achieve high yields and purity. The final product is purified using techniques like chromatography and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
SiR-PEG4-Maleimide primarily undergoes substitution reactions where the maleimide group reacts with thiol groups to form thioether bonds. This reaction is highly specific and occurs without the need for additional catalysts .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out at pH 6.5-7.5 to ensure high reactivity of the maleimide group towards thiols.
Major Products
The major product of the reaction between this compound and thiol-containing compounds is a stable thioether bond, which links the silicon rhodamine dye to the target molecule. This conjugation results in a fluorescently labeled biomolecule that can be used for various imaging applications .
Aplicaciones Científicas De Investigación
SiR-PEG4-Maleimide is widely used in scientific research due to its unique properties:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical applications.
Biology: Employed in live-cell imaging to study cellular processes and protein localization.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes for quality control and research purposes
Mecanismo De Acción
The mechanism of action of SiR-PEG4-Maleimide involves the formation of a stable thioether bond between the maleimide group and thiol groups in target molecules. This reaction is highly specific and occurs without the need for additional catalysts. The resulting conjugate retains the fluorescent properties of the silicon rhodamine dye, allowing for the visualization of the labeled biomolecule in various imaging applications .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Another fluorescent dye with similar applications in bioorthogonal chemistry and imaging.
Methyltetrazine-PEG4-Maleimide: Used for labeling thiol-containing compounds and has similar reaction conditions.
Uniqueness
SiR-PEG4-Maleimide stands out due to its near-infrared fluorescence, which provides better optical stability and longer-lasting signals compared to traditional dyes. Its strong cell permeability and high specificity make it particularly suitable for long-term fluorescence imaging in live cells .
Propiedades
Fórmula molecular |
C41H50N4O9Si |
|---|---|
Peso molecular |
770.9 g/mol |
Nombre IUPAC |
3',7'-bis(dimethylamino)-N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C41H50N4O9Si/c1-43(2)29-8-11-32-35(26-29)55(5,6)36-27-30(44(3)4)9-12-33(36)41(32)34-25-28(7-10-31(34)40(49)54-41)39(48)42-15-17-50-19-21-52-23-24-53-22-20-51-18-16-45-37(46)13-14-38(45)47/h7-14,25-27H,15-24H2,1-6H3,(H,42,48) |
Clave InChI |
ITIIMKCDPXFTFY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN6C(=O)C=CC6=O)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


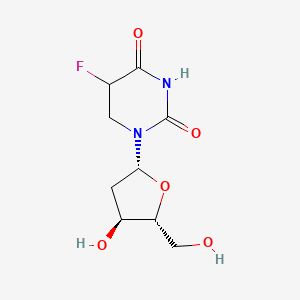
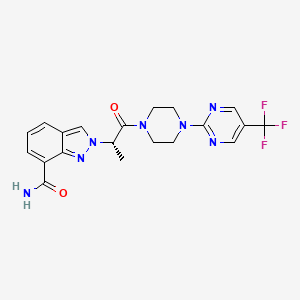
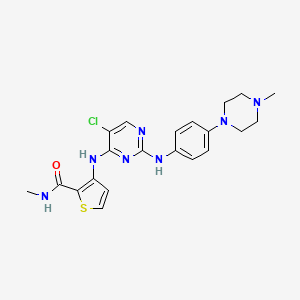
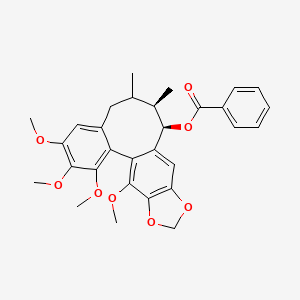
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
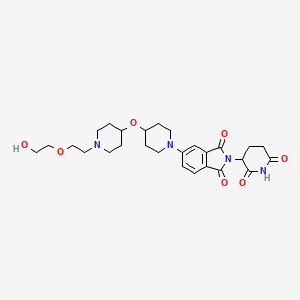
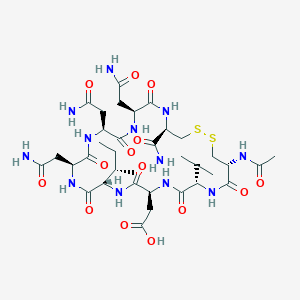
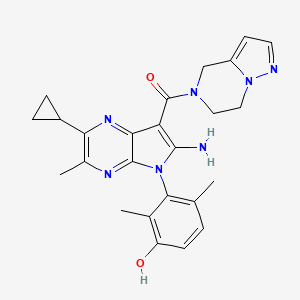
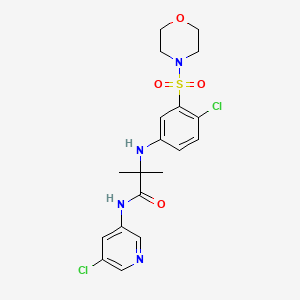
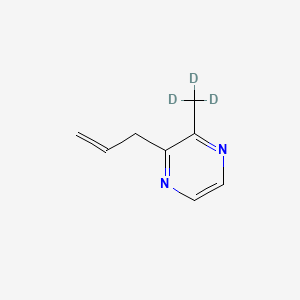
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)
